4-(Neopentyloxy)aniline

Beschreibung

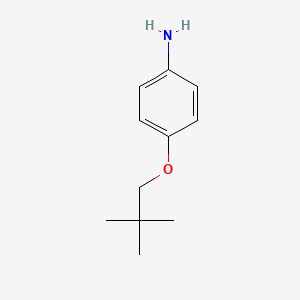

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2,2-dimethylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7H,8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHUFLZJXAZQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558081 | |

| Record name | 4-(2,2-Dimethylpropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62517-38-8 | |

| Record name | 4-(2,2-Dimethylpropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Neopentyloxy Aniline and Its Derivatives

Precursor Synthesis Routes to 4-(Neopentyloxy)aniline

The creation of this compound typically involves a two-step process: the synthesis of an ether followed by the reduction of a nitro group. These steps are fundamental in organic chemistry and are adapted to produce the desired aniline (B41778) derivative.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. masterorganicchemistry.comwikipedia.org This reaction involves an alkoxide reacting with a primary alkyl halide. wikipedia.org In the synthesis of the precursor to this compound, p-nitrophenol is often used as the starting material. The phenolic proton is acidic and can be removed by a base, such as sodium hydroxide, to form a sodium p-nitrophenoxide. This is followed by the reaction with a neopentyl halide.

However, neopentyl halides are known to be unreactive in S(_N)2 reactions due to steric hindrance from the bulky t-butyl group adjacent to the reaction center. masterorganicchemistry.com This steric hindrance makes it difficult for a nucleophile to attack the carbon atom bearing the halogen. masterorganicchemistry.comstackexchange.com As a result, the reaction rate is significantly slower compared to less hindered alkyl halides. masterorganicchemistry.com Under forcing conditions, elimination and rearrangement reactions can occur. stackexchange.com

An alternative starting material is 4-aminophenol, which can undergo ether synthesis. However, the amino group can interfere with the reaction, necessitating the use of a protecting group.

A common method for the synthesis of related compounds, such as 4-benzyloxyaniline, involves the reaction of 4-nitrophenol with benzyl chloride in the presence of a base and a phase-transfer catalyst. google.com This is followed by reduction of the nitro group. google.com Alkylation of p-nitrophenol with benzyl chloride has been studied in the presence of nanocatalysts, which can influence the selectivity towards O-alkylation or C-alkylation. academicpublishers.org

| Reactant 1 | Reactant 2 | Key Challenge | Alternative Approaches |

|---|---|---|---|

| p-Nitrophenol | Neopentyl halide | Steric hindrance of neopentyl group slowing the SN2 reaction. masterorganicchemistry.comstackexchange.com | Use of phase-transfer catalysts; exploring alternative alkylating agents. academicpublishers.org |

| 4-Aminophenol | Neopentyl halide | Potential side reactions involving the amino group. | Protection of the amino group prior to ether synthesis. |

The reduction of nitroarenes to their corresponding anilines is a significant transformation in organic synthesis. nih.govacs.org This reaction is crucial for producing anilines used in various industries, including pharmaceuticals and dyes. acs.org The intermediate, 4-neopentyloxynitrobenzene, synthesized in the previous step, is converted to this compound through the reduction of the nitro group.

Several methods are available for this reduction. Catalytic hydrogenation is a common and efficient method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel. nih.gov This process is valued for its clean nature, with water being the only byproduct. acs.org However, these catalysts can be expensive and sometimes exhibit low chemoselectivity. nih.gov

Alternative methods include the Béchamp reduction, which uses iron filings in acidic media. acs.org While effective, this method generates significant amounts of iron-containing waste. nih.gov More environmentally friendly and economically viable methods are continuously being developed, including the use of base-metal catalysts like manganese and iron complexes, which can perform the hydrogenation under milder conditions and with high yields. nih.govacs.org

| Method | Catalyst/Reagent | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, Raney-Ni | High efficiency, clean byproduct (water). acs.org | Cost of catalyst, potential for low chemoselectivity. nih.gov |

| Béchamp Reduction | Iron, HCl | High functional group tolerance. acs.org | Large amount of waste, corrosive acid. nih.gov |

| Base-Metal Catalysis | Manganese or Iron complexes | Milder conditions, high yields, more economical. nih.govacs.org | Catalyst preparation can be complex. nih.gov |

Derivatization Strategies Utilizing the Amino Functionality

The amino group of this compound is a versatile functional group that allows for a wide range of derivatization reactions, leading to the synthesis of various compounds with interesting properties.

Azo compounds, characterized by the -N=N- functional group, are often brightly colored and are widely used as dyes. wikipedia.orgorganic-chemistry.org The synthesis of azo compounds from this compound involves a two-step process: diazotization followed by an azo coupling reaction. handwiki.org

Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by reacting it with nitrous acid. organic-chemistry.orgresearchgate.net Nitrous acid is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures. organic-chemistry.org

Azo Coupling: The resulting diazonium salt then acts as an electrophile and reacts with an activated aromatic compound, known as the coupling component. wikipedia.orgorganic-chemistry.org Common coupling components include phenols and anilines. organic-chemistry.org The reaction is an electrophilic aromatic substitution, and the substitution usually occurs at the para position of the coupling agent. wikipedia.org The pH of the reaction medium is crucial; it should be mildly acidic or neutral for the reaction to proceed efficiently. organic-chemistry.org

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group) and are synthesized from the condensation of a primary amine with an aldehyde or a ketone. advancechemjournal.comderpharmachemica.com These compounds are important intermediates in organic synthesis and are known to exhibit a range of biological activities. advancechemjournal.com

The synthesis of Schiff bases from this compound involves reacting it with an appropriate aldehyde or ketone, often in the presence of an acid catalyst and with the removal of water to drive the reaction to completion. advancechemjournal.comredalyc.org The reaction is a nucleophilic addition of the amine to the carbonyl group, followed by dehydration.

The amino group of this compound can readily undergo acylation or amidation reactions with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form amides. researchgate.net Amides are a fundamental functional group in organic chemistry and are present in many biologically active molecules and materials.

Direct amidation of an aniline with a carboxylic acid typically requires high temperatures or the use of coupling agents to facilitate the dehydration process. researchgate.net The use of heterogeneous catalysts, such as sulfated metal oxides, can promote the reaction under more environmentally friendly, solvent-free conditions. researchgate.net Alternatively, the reaction can be carried out with more reactive acylating agents like acid chlorides or anhydrides under milder conditions.

Mechanistic Investigations and Reaction Pathway Elucidation

Studies on Electrophilic Aromatic Substitution Mechanisms involving the 4-(Neopentyloxy)aniline Scaffold

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the this compound scaffold presents an interesting case due to the electronic and steric influences of its substituents. pressbooks.pub The general mechanism for EAS proceeds through a two-step pathway: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or σ-complex), followed by the deprotonation of this intermediate to restore aromaticity. wikipedia.orgmasterorganicchemistry.com

The rate-determining step is typically the formation of the arenium ion, as it involves the temporary disruption of the aromatic system. masterorganicchemistry.com For this compound, both the amino (-NH₂) group and the neopentyloxy (-OCH₂C(CH₃)₃) group are activating substituents, meaning they donate electron density to the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.org

The amino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. Similarly, the oxygen atom of the neopentyloxy group also donates electron density via resonance. Both groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. In this compound, the para position is already occupied by the neopentyloxy group relative to the amino group. Therefore, electrophilic substitution is expected to occur at the positions ortho to the strongly activating amino group (positions 2 and 6) and ortho to the neopentyloxy group (positions 3 and 5).

The regioselectivity of EAS on the this compound scaffold is a balance between the electronic directing effects of the two substituents and steric hindrance. The bulky neopentyl group [(CH₃)₃CCH₂-] can sterically hinder the approach of an electrophile to the positions ortho to the neopentyloxy group (positions 3 and 5). Consequently, electrophilic attack is most likely to occur at the positions ortho to the amino group (positions 2 and 6), which are electronically activated and less sterically encumbered.

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Steric Hindrance |

| Amino (-NH₂) | 1 | Activating (strong) | ortho, para | Low |

| Neopentyloxy (-OR) | 4 | Activating (strong) | ortho, para | High (from neopentyl group) |

The formation of the arenium ion is stabilized by resonance, with the positive charge being delocalized over the ring and onto the heteroatoms of the substituents. libretexts.org The stability of this intermediate directly influences the activation energy of the reaction. The presence of two electron-donating groups in this compound significantly stabilizes the arenium ion, thereby lowering the activation energy and increasing the rate of electrophilic substitution compared to monosubstituted benzenes.

Reaction Kinetics and Thermodynamics of Derivatization Reactions

The kinetics and thermodynamics of derivatization reactions of this compound, such as acylation, alkylation, and diazotization, are crucial for optimizing reaction conditions and understanding reactivity. While specific kinetic and thermodynamic data for this compound are not extensively reported, general principles for substituted anilines can be applied.

The rate of derivatization reactions is highly dependent on the nucleophilicity of the amino group. The electron-donating neopentyloxy group at the para position increases the electron density on the nitrogen atom of the amino group, thereby enhancing its nucleophilicity and increasing the reaction rate for processes like acylation.

Kinetic studies on related substituted anilines often utilize Hammett plots to correlate reaction rates with substituent electronic effects. For reactions where the aniline (B41778) acts as a nucleophile, a negative ρ (rho) value is typically observed, indicating that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it. orientjchem.org Given the electron-donating nature of the neopentyloxy group, this compound is expected to exhibit faster reaction rates in such derivatizations compared to aniline itself.

The kinetics of derivatization can be influenced by various factors, including the nature of the derivatizing agent, the solvent, and the presence of catalysts. taylorfrancis.com For example, the reaction of anilines with aldehydes to form imines is a dynamic covalent reaction whose kinetics are dependent on pH and temperature. researchgate.net

Table 2: Expected Influence of the Neopentyloxy Group on Kinetic and Thermodynamic Parameters of Aniline Derivatization

| Parameter | Influence of Neopentyloxy Group | Rationale |

| Reaction Rate (k) | Increase | Electron-donating effect enhances the nucleophilicity of the amino group. |

| Activation Energy (Ea) | Decrease | Increased nucleophilicity lowers the energy barrier for the rate-determining step. |

| Enthalpy of Reaction (ΔH) | Generally Exothermic | Formation of stable products like amides. The substituent has a minor effect on the overall ΔH. |

| Gibbs Free Energy (ΔG) | More Negative | Faster reaction rates contribute to a more spontaneous process under kinetic control. |

Catalytic Methodologies in Syntheses Involving this compound

Catalysis plays a pivotal role in the synthesis and transformation of this compound, offering pathways with higher efficiency, selectivity, and milder reaction conditions.

A primary synthetic route to this compound involves the catalytic reduction of the corresponding nitro compound, 1-neopentyloxy-4-nitrobenzene. Catalytic hydrogenation is a common method, employing catalysts such as palladium on carbon (Pd/C). This process is highly efficient and typically proceeds with high yield. The choice of solvent, such as xylene, can be optimized to minimize side reactions. Other catalysts like platinum on alumina (B75360) (Pt/Al₂O₃) and Raney nickel have also been used for the reduction of nitroaromatics. google.com

In recent years, silver-catalyzed transformations have gained attention in organic synthesis. rsc.org While specific examples involving this compound are not abundant, silver catalysts are known to promote various reactions on related substrates. For instance, silver-catalyzed C-H phosphorylation and decarboxylative alkylation have been reported for other aromatic systems. researchgate.netunipv.it These methodologies could potentially be adapted for the functionalization of the this compound scaffold.

Copper-catalyzed reactions have also been explored for the transformation of N-alkoxyanilines. Cationic N-heterocyclic carbene (NHC)-Cu catalysts have been shown to catalyze the researchgate.netCurrent time information in Bangalore, IN.-alkoxy rearrangement of N-alkoxyanilines to produce 2-alkoxyaniline derivatives. acs.orgresearchgate.net This type of rearrangement offers a pathway to functionalize the ortho position of the aniline ring.

Table 3: Catalytic Methods Potentially Applicable to this compound

| Reaction Type | Catalyst | Substrate | Product | Potential Application |

| Nitro Group Reduction | Pd/C, Pt/Al₂O₃, Raney Ni | 1-Neopentyloxy-4-nitrobenzene | This compound | Primary synthesis of this compound |

| researchgate.netCurrent time information in Bangalore, IN.-Alkoxy Rearrangement | Cationic NHC-Cu | N-acyl-4-(neopentyloxy)aniline | 2-Alkoxy-4-(neopentyloxy)anilide | Ortho-functionalization |

| Decarboxylative Alkylation | Silver(I) salts | Heterocycles (by analogy) | Alkylated heterocycles | C-H functionalization |

The development of novel catalytic systems continues to provide new avenues for the synthesis and derivatization of complex molecules like this compound, with a focus on improving atom economy and sustainability.

Solvent Effects and Reaction Condition Optimization in Synthetic Pathways

The choice of solvent and the optimization of reaction conditions are critical for controlling the outcome of synthetic pathways involving this compound. Solvents can significantly influence reaction rates and selectivity by solvating reactants, intermediates, and transition states. youtube.com

In electrophilic aromatic substitution reactions, the polarity of the solvent can affect the stability of the charged arenium intermediate. quora.com Polar solvents can stabilize this intermediate, potentially increasing the reaction rate. However, the effect is complex and can also depend on the solvation of the electrophile and the starting aniline. In some cases, non-polar solvents have been found to slow down the rate of chlorination of benzene. quora.com

For nucleophilic substitution reactions where the aniline acts as the nucleophile, the solvent's ability to form hydrogen bonds is crucial. Protic solvents, such as methanol, can form hydrogen bonds with the amino group, which can reduce its nucleophilicity and slow down the reaction rate compared to aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). nih.gov

The synthesis of this compound itself requires careful optimization of reaction conditions. For the etherification step to form 1-neopentyloxy-4-nitrobenzene, a polar aprotic solvent like DMF is often used to enhance the rate of the Williamson ether synthesis. The subsequent catalytic hydrogenation of the nitro group is often carried out in a high-boiling solvent like xylene to allow for higher reaction temperatures, which can improve reaction rates and conversions.

Optimization of other reaction parameters includes catalyst loading, temperature, and reaction time. For instance, in the catalytic hydrogenation, a catalyst loading of 5% Pd/C can achieve high conversion in a reasonable timeframe. Post-reaction workup, such as filtration under an inert atmosphere, is also important to prevent oxidation of the aniline product.

Table 4: Influence of Solvent Type on Reactions of this compound

| Reaction Type | Solvent Class | Effect on Reaction Rate | Rationale |

| Electrophilic Aromatic Substitution | Polar | Can increase rate | Stabilization of the charged arenium ion intermediate. |

| Nucleophilic Attack by Amino Group | Aprotic (e.g., DMSO, DMF) | Increases rate | Less solvation of the nucleophilic amino group compared to protic solvents. |

| Nucleophilic Attack by Amino Group | Protic (e.g., Methanol, Water) | Decreases rate | Hydrogen bonding with the amino group reduces its nucleophilicity. |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Neopentyloxy Aniline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous structure determination of organic molecules, including derivatives of 4-(neopentyloxy)aniline.

¹H NMR and ¹³C NMR for Detailed Structural Confirmation

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for the initial and detailed confirmation of the molecular framework of this compound derivatives.

¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms. For a typical 4-alkoxyaniline structure, the aromatic protons appear as distinct doublets in the aromatic region of the spectrum, indicative of a 1,4-disubstituted benzene (B151609) ring. The protons of the alkoxy group and the amine group will have characteristic chemical shifts and multiplicities depending on their specific environment. For instance, the protons of a neopentyloxy group would show a singlet for the nine equivalent methyl protons and another singlet for the two methylene (B1212753) protons adjacent to the oxygen.

¹³C NMR complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule. The number of signals confirms the molecular symmetry. In a 4-substituted aniline (B41778), one would expect to see signals for the four distinct aromatic carbons, as well as for the carbons of the substituent groups. The chemical shifts are sensitive to the electronic effects of the substituents. For example, the carbon attached to the oxygen of the neopentyloxy group will be shifted downfield, while the carbon attached to the nitrogen of the amine group will also show a characteristic chemical shift.

A comparison of the ¹³C NMR chemical shifts of aniline with a substituted aniline derivative reveals the electronic influence of the substituent group. For instance, an alkylthio group has been shown to act as a weak electron-withdrawing group in a simple aniline system, which is reflected in the downfield shift of the ortho carbon's resonance. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Aniline Derivatives

This table presents illustrative data for related aniline compounds to provide context for the expected spectral features of this compound.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| p-Anisidine | 3.41 (s, br, 2H, NH₂), 3.71 (s, 3H, OCH₃), 6.60 (dd, 2H, Ar-H), 6.72 (dd, 2H, Ar-H) rsc.org | 55.7, 114.8, 116.4, 140.1, 152.7 rsc.org |

| 4-Aminobenzonitrile | 4.32 (s, br, 2H, NH₂), 6.64 (dd, 2H, Ar-H), 7.37 (dd, 2H, Ar-H) rsc.org | 99.5, 114.4, 120.4, 133.7, 150.8 rsc.org |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Analysis

While 1D NMR provides essential information, complex structures or isomers often require two-dimensional (2D) NMR techniques for complete structural assignment. youtube.com Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful experiments for establishing connectivity. columbia.edu

HSQC correlates the chemical shifts of protons directly bonded to carbons, allowing for the unambiguous assignment of which protons are attached to which carbons. columbia.edu This is particularly useful in crowded spectral regions.

HMBC, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu This long-range connectivity information is crucial for piecing together the molecular skeleton, confirming the placement of substituents, and differentiating between isomers. For example, in a derivative of this compound, HMBC would show correlations between the methylene protons of the neopentyloxy group and the aromatic carbon to which the oxygen is attached, as well as to the quaternary carbon of the tert-butyl group.

The optimization of parameters such as the long-range coupling constant (typically 7-10 Hz) is important for the success of HMBC experiments. ipb.pt

Solid-State NMR (e.g., ¹⁵N CP/MAS NMR) for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid, non-crystalline, or crystalline states. nih.gov For nitrogen-containing compounds like this compound, ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR can provide valuable insights. njit.eduuniversiteitleiden.nl

This technique is particularly sensitive to the local environment of the nitrogen atom, including hydrogen bonding and polymorphism. rsc.org While natural abundance ¹⁵N NMR is possible, it often requires long acquisition times. csic.es The chemical shifts and line shapes in ¹⁵N CP/MAS spectra can differentiate between different crystalline forms (polymorphs) or amorphous states of a compound. rsc.org For instance, the ¹⁵N chemical shift can indicate the protonation state of an amine. universiteitleiden.nl

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. utdallas.eduksu.edu.sa The IR spectrum of this compound would exhibit key absorption bands corresponding to its constituent parts.

The N-H stretching vibrations of the primary amine group are typically observed in the 3300-3500 cm⁻¹ region as two distinct bands for the symmetric and asymmetric stretches. orgchemboulder.com The presence of two bands is a hallmark of a primary amine. orgchemboulder.com The N-H bending vibration usually appears around 1580-1650 cm⁻¹. orgchemboulder.com

The C-O stretching vibration of the ether linkage in the neopentyloxy group would be expected in the 1250-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while the C-H stretching of the aliphatic neopentyl group would appear just below 3000 cm⁻¹. libretexts.org The pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region can also provide information about the substitution pattern of the aromatic ring. Furthermore, C-N stretching in aromatic amines is typically observed as a strong band in the 1250-1335 cm⁻¹ region. orgchemboulder.commaterialsciencejournal.org

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 orgchemboulder.com |

| Amine (N-H) | Bending | 1580-1650 orgchemboulder.com |

| Ether (Ar-O-C) | Asymmetric Stretch | ~1250 |

| Alkyl (C-H) | Stretch | 2850-3000 libretexts.org |

| Aromatic (C-H) | Stretch | >3000 libretexts.org |

| Aromatic (C=C) | Stretch | ~1450-1600 |

| Amine (C-N) | Aromatic Stretch | 1250-1335 orgchemboulder.commaterialsciencejournal.org |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of a molecule with high precision, often to four or more decimal places. bioanalysis-zone.com This allows for the calculation of the elemental formula of the parent ion, which is a critical step in confirming the identity of a newly synthesized compound or identifying an unknown. spectroscopyonline.com

For this compound (C₁₁H₁₇NO), the theoretical monoisotopic mass can be calculated with high accuracy using the masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. orgchemboulder.comalgimed.com An experimental HRMS measurement that matches this theoretical value within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. nih.gov This level of accuracy is essential to differentiate between compounds that may have the same nominal mass but different elemental compositions. spectroscopyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the analysis of this compound and its derivatives, offering high-resolution separation and unambiguous identification. mdpi.com It is particularly crucial for assessing the purity of synthesized batches and identifying byproducts from chemical reactions. d-nb.infotandfonline.com The gas chromatograph separates volatile compounds from a mixture based on their differential partitioning between a stationary phase (typically a capillary column with a non-polar or medium-polarity coating) and a mobile gas phase (usually helium). epa.govchromatographyonline.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its structural identification. mdpi.com

In a typical GC-MS analysis of this compound, the sample is injected into the GC inlet, which is heated to ensure rapid vaporization. The temperature of the chromatographic column is programmed to increase gradually, allowing for the sequential elution of compounds based on their boiling points and polarity. mdpi.com For aniline and its derivatives, which can be prone to erratic responses, proper column selection and frequent calibration are often necessary. epa.gov

The mass spectrum of this compound is characterized by a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is dictated by the structure, with characteristic cleavages occurring at the ether linkage and within the neopentyl group. A primary fragmentation pathway involves the loss of the neopentyl group (C₅H₁₁) or related fragments, leading to significant ion peaks. The quantitative ion for aniline itself is m/z 93, with auxiliary ions at m/z 65 and 66, which can also be relevant in the fragmentation of its derivatives. mdpi.com By comparing the retention time and mass spectrum of an analyte to that of a known standard, its identity and purity can be confirmed with high confidence. nih.gov

Table 1: Representative GC-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Abundance |

| 179 | [C₁₁H₁₇NO]⁺ (Molecular Ion) | High |

| 122 | [M - C₄H₉]⁺ | Moderate |

| 108 | [HOC₆H₄NH₂]⁺ | Moderate-High |

| 93 | [C₆H₅NH₂]⁺ | High |

| 71 | [C₅H₁₁]⁺ | Moderate |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) | Very High |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic properties of this compound. This technique measures the absorption of UV or visible light by a molecule, which causes the promotion of valence electrons from lower-energy ground states to higher-energy excited states. rsc.org For aromatic compounds like aniline derivatives, the most significant electronic transitions are the π→π* and n→π* transitions associated with the benzene ring chromophore and the nitrogen atom's non-bonding electrons. tanta.edu.egslideshare.net

The aniline molecule itself exhibits two primary absorption bands, a high-intensity band (the C-band) around 230-240 nm and a lower-intensity band (the B-band) around 280-290 nm. cdnsciencepub.com The C-band is attributed to a π→π* transition within the aromatic system, while the B-band has contributions from both π→π* and n→π* transitions, involving the lone pair of electrons on the nitrogen atom. researchgate.net

The introduction of a neopentyloxy group at the para position significantly influences these transitions. The ether oxygen acts as an auxochrome, a group that modifies the light-absorbing properties of the chromophore. Its lone pair of electrons can participate in resonance with the π-system of the benzene ring, increasing the extent of conjugation. This has a bathochromic effect (a "red shift"), moving the absorption maxima (λmax) to longer wavelengths. tanta.edu.eg The bulky neopentyl group provides steric hindrance but its primary electronic effect is transmitted through the ether linkage. The polarity of the solvent can also affect the absorption spectrum; polar solvents can interact with the lone pair electrons and stabilize the ground or excited states differently, often leading to shifts in λmax. cdnsciencepub.comresearchgate.net Characterization by UV-visible spectroscopy can confirm that synthesized polymers based on aniline derivatives exist in specific protonated forms. rsc.org

Table 2: Expected UV-Vis Absorption Maxima for this compound in Different Solvents

| Solvent | Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| Cyclohexane | π→π* (C-Band) | ~240 | High |

| n→π* / π→π* (B-Band) | ~295 | Moderate | |

| Ethanol | π→π* (C-Band) | ~242 | High |

| n→π* / π→π* (B-Band) | ~298 | Moderate | |

| Water | π→π* (C-Band) | ~240 | High |

| n→π* / π→π* (B-Band) | ~293 | Moderate |

Single-Crystal X-ray Diffraction for Precise Solid-State Structure Determination and Conformational Analysis

In an SCXRD experiment, a monochromatic X-ray beam is directed at the crystal, which is rotated to expose all its lattice planes to the beam. ceitec.cz The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. The intensities and positions of these spots are used to calculate an electron density map, from which the positions of the individual atoms can be determined. youtube.com

For a derivative of this compound, an SCXRD analysis would reveal critical structural details. It would confirm the geometry of the aniline ring, which may show slight distortions from a perfect hexagon due to the substituent effects. Furthermore, it would precisely define the conformation of the flexible neopentyloxy side chain, including the torsion angles around the C-O bonds. The analysis also elucidates the intermolecular interactions, such as hydrogen bonds involving the amine group and van der Waals forces, which dictate how the molecules pack together to form the crystal lattice. mdpi.com This packing information is crucial for understanding the material's bulk properties. While obtaining suitable crystals of aniline derivatives can be challenging, the resulting structural data is unparalleled in its detail and accuracy. cambridge.orgrsc.org

Table 3: Illustrative Single-Crystal X-ray Diffraction Data for a 4-(Alkoxy)aniline Derivative

| Parameter | Description | Illustrative Value |

| Crystal System | The basic geometric framework of the crystal. | Monoclinic |

| Space Group | The symmetry elements of the unit cell. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell edges. | a = 8.5, b = 6.2, c = 15.1 |

| α, β, γ (°) | The angles between the unit cell edges. | α = 90, β = 98.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 795 |

| Z | The number of molecules per unit cell. | 4 |

| C-N Bond Length (Å) | The distance between the ring carbon and the nitrogen atom. | 1.39 |

| C-O-C Bond Angle (°) | The angle of the ether linkage. | 118.2 |

Computational Chemistry and Theoretical Characterization of 4 Neopentyloxy Aniline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum mechanical modeling, used to investigate the electronic structure of molecules like 4-(neopentyloxy)aniline. wikipedia.orgmdpi.com DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide detailed insights into the molecule's ground state geometry and electronic properties. researchgate.netresearchgate.net

Conformational Analysis: Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their associated energies. libretexts.orgchemistrysteps.comscribd.com For this compound, the primary degrees of rotational freedom are around the C(aryl)-O bond and the O-C(neopentyl) bond. DFT calculations can map the potential energy surface by systematically rotating these bonds to identify the most stable conformers (energy minima) and the transition states between them. The steric bulk of the neopentyl group is expected to create a more complex conformational landscape compared to simpler alkoxy anilines.

Electronic Structure: The electronic structure is elucidated through analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For aniline (B41778) and its derivatives, the HOMO is typically a π-orbital with significant contribution from the nitrogen lone pair, while the LUMO is a π*-antibonding orbital of the benzene (B151609) ring. kashanu.ac.ir The neopentyloxy group, being an electron-donating group, would raise the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap and influencing the molecule's reactivity and spectral properties. nih.gov

Table 1: Representative Calculated Geometrical Parameters for Aniline (Illustrative) Note: This table presents typical DFT-calculated values for the parent aniline molecule to illustrate the type of data obtained. Specific values for this compound would require dedicated calculations.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-311++G) |

| Bond Length | C-N | ~1.40 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.40 Å |

| Bond Angle | C-N-H | ~113° |

| Dihedral Angle | H-N-C-C | Varies with pyramidalization |

| Data derived from principles discussed in computational chemistry literature. researchgate.netresearchgate.netresearchgate.net |

Quantum Chemical Studies on Reactivity and Reaction Pathways

Quantum chemical calculations are instrumental in predicting the chemical reactivity and exploring potential reaction mechanisms. scienceopen.commdpi.com For this compound, this involves identifying the most likely sites for electrophilic and nucleophilic attack and mapping the energy profiles of its reactions.

Reactivity Descriptors: From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify chemical reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Molecular Electrostatic Potential (MEP) maps provide a visual guide to reactivity, where regions of negative potential (typically around the nitrogen and oxygen atoms) indicate sites susceptible to electrophilic attack, and regions of positive potential (around the amino hydrogens) indicate sites for nucleophilic attack. set-science.com In this compound, the para-position of the electron-donating neopentyloxy group activates the ring, making it susceptible to electrophilic aromatic substitution.

Reaction Pathways: Computational studies can model the entire course of a chemical reaction, identifying transition states and intermediates. stackexchange.com For instance, the synthesis of related compounds like 4,4′-methylene diphenyl diamine from aniline and formaldehyde (B43269) has been elucidated using quantum chemical methods, detailing each elementary step. mdpi.com A similar approach could be used to model reactions involving this compound, such as its oxidation or its use as a building block in polymerization, providing activation energies and reaction enthalpies for each step. nottingham.ac.uk

Table 2: Conceptual Reactivity Descriptors Note: This table illustrates the type of reactivity data that can be generated from quantum chemical calculations.

| Descriptor | Formula | Interpretation for this compound |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Lower gap suggests higher reactivity. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. |

| Formulas and interpretations are standard in quantum chemistry. nih.govset-science.com |

Analysis of Aromaticity and Electronic Delocalization

The aromaticity of the benzene ring in this compound is a key feature influencing its stability and reactivity. This property can be quantified using magnetic and electronic criteria derived from computational methods.

Nucleus-Independent Chemical Shift (NICS): NICS is a widely used method to assess aromaticity. It involves calculating the magnetic shielding at a specific point, usually the center of the ring (NICS(0)) or at a point 1 Å above the ring (NICS(1)). nih.gov A negative NICS value indicates diatropic ring currents, which are a hallmark of aromaticity. For the benzene ring in this compound, a significantly negative NICS value is expected, confirming its aromatic character. The electron-donating substituents (amino and neopentyloxy groups) would likely modulate the magnitude of this value compared to unsubstituted benzene. stackexchange.com

Electronic Delocalization: The delocalization of the nitrogen lone pair into the π-system of the benzene ring is a critical feature of aniline and its derivatives. kashanu.ac.irvaia.com This can be analyzed using methods like the Quantum Theory of Atoms in Molecules (QTAIM), which examines the topology of the electron density. kashanu.ac.ir Analysis of the bond critical points and bond ellipticities within the aromatic ring can quantify the degree of π-electron delocalization.

Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. nih.govdiva-portal.org This allows for the study of intermolecular interactions, solvent effects, and self-assembly phenomena.

For a system of this compound molecules, MD simulations can reveal how they interact with each other and with solvent molecules. The primary intermolecular interactions would include hydrogen bonding involving the -NH₂ group and van der Waals interactions, which would be significant due to the bulky neopentyl group. These simulations can predict bulk properties like density and diffusion coefficients.

Furthermore, MD simulations are crucial for studying self-assembly. nih.govnih.gov Given its amphiphilic nature (a polar aniline head and a nonpolar neopentyloxy tail), this compound could potentially form aggregates or micelles in certain solvents. MD simulations can model this process, showing how individual molecules come together to form larger, ordered structures and revealing the driving forces behind this assembly, such as hydrophobic interactions or π-π stacking of the aromatic rings. chemrxiv.org

In Silico Approaches for Predicting Structure-Property Relationships of Derived Compounds

Computational methods provide a powerful in silico framework for predicting the properties of new, hypothetical derivatives of this compound without the need for their synthesis. This is a key component of rational molecular design.

By systematically modifying the structure of this compound—for example, by adding different substituents to the aromatic ring or altering the alkoxy chain—it is possible to build a library of virtual compounds. For each of these virtual derivatives, the computational methods described in the previous sections (DFT, etc.) can be applied to calculate a range of properties.

This approach allows for the establishment of Quantitative Structure-Property Relationships (QSPRs). For instance, one could computationally screen a series of derivatives to understand how changes in molecular structure affect properties such as:

Optoelectronic Properties: HOMO-LUMO gap, polarizability, and hyperpolarizability, which are relevant for designing nonlinear optical materials. set-science.com

Reactivity: Changes in activation barriers for specific reactions or shifts in reactivity indices. scienceopen.com

Physical Properties: Predictions of solubility, boiling point, or partition coefficients based on calculated molecular descriptors.

This in silico screening process can identify promising candidates for specific applications, guiding and prioritizing experimental efforts. For example, studies on other aniline derivatives have used docking and computational screening to design molecules with specific binding affinities, a strategy that relies on understanding structure-property relationships. nih.gov

Exploration of 4 Neopentyloxy Aniline Derivatives in Advanced Materials Science

Incorporation into Polymer Systems for Enhanced Thermal Stability and Mechanical Properties

Research into polyaniline (PANI) and its derivatives has shown that the choice of substituent has a significant impact on the final properties of the polymer. While direct studies on poly(4-neopentyloxy)aniline are limited, the principles derived from analogous systems are highly relevant. For instance, the inclusion of PANI in composites has been demonstrated to improve thermal stability. electrochemsci.org The neopentyloxy group is expected to contribute to this stability while also potentially improving the processability of the resulting polymers by increasing their solubility in common organic solvents, a common challenge with rigid-backbone polymers.

Table 1: Anticipated Effects of 4-(Neopentyloxy)aniline Incorporation on Polymer Properties

| Property | Influence of this compound Moiety | Rationale |

| Thermal Stability | Enhanced | The branched neopentyl group offers steric protection and higher stability compared to linear ethers. |

| Mechanical Strength | Potentially Modified | The bulky side group may disrupt inter-chain packing, affecting tensile strength and modulus, but could enhance toughness. |

| Solubility | Increased | The alkyl ether group improves solubility in organic solvents, aiding in polymer processing and film formation. researchgate.net |

| Processability | Improved | Enhanced solubility allows for solution-based processing techniques, which are often more versatile than melt processing. |

Detailed research findings on copolymers incorporating moieties similar to this compound show that bulky side chains can alter the crystalline structure of polymers. This modification can lead to changes in both thermal and mechanical characteristics. For example, in various copolymer systems, the introduction of bulky or flexible segments is a known method to tune properties from rigidity and high thermal resistance to flexibility and impact strength. mdpi.com

Development of Novel Monomers and Polymer Reagents Based on the this compound Structure

This compound serves as a versatile building block for the synthesis of novel monomers and polymer reagents. The primary amine group is a key functional handle, allowing the molecule to undergo a variety of polymerization reactions, including condensation and addition polymerizations.

This enables the creation of a diverse range of polymer architectures:

Polyanilines: Through oxidative polymerization, substituted polyanilines can be formed. The neopentyloxy group would influence the electronic properties and morphology of the resulting polymer. Research on other substituted anilines shows that the side group can alter the polymer's structure from heterogeneous and hierarchical to more uniform and spherical. researchgate.net

Polyimides and Polyamides: The amine group can react with dianhydrides or diacyl chlorides, respectively, to form high-performance polymers. Polyimides are renowned for their exceptional thermal stability, and the incorporation of the neopentyloxy group could further enhance this property while improving solubility for easier processing.

Schiff Base Polymers: Reaction with dialdehydes can produce poly(azomethine)s, a class of materials known for their liquid crystalline and electronic properties.

The neopentyloxy group plays a crucial role in the design of these monomers. Its steric bulk can influence the regioselectivity of reactions and the final conformation of the polymer chain. This control over the polymer's microstructure is essential for tailoring its macroscopic properties. For example, preventing close chain packing can enhance solubility and lower the glass transition temperature, while specific intermolecular interactions can be engineered to promote desired morphologies, such as those required for liquid crystals or semiconducting films.

Table 2: Potential Monomers and Polymers Derived from this compound

| Monomer Type | Co-reactant | Resulting Polymer Class | Potential Properties/Applications |

| This compound | Oxidizing Agent (e.g., (NH₄)₂S₂O₈) | Substituted Polyaniline | Conductive polymers, sensors, anti-corrosion coatings. researchgate.net |

| This compound | Di- or Tetra-functional Aldehyd | Poly(azomethine) / Schiff Base Polymer | Liquid crystals, nonlinear optical materials, organic electronics. kashanu.ac.ir |

| Diamines derived from this compound | Dianhydride (e.g., PMDA) | Polyimide | High-temperature stable dielectrics, aerospace materials. |

| Diamines derived from this compound | Diacyl Chloride (e.g., Terephthaloyl chloride) | Polyamide (Aramid-type) | High-strength fibers, thermally resistant films. |

Applications in Functional Materials Design (e.g., liquid crystals, organic electronics)

The molecular shape of this compound derivatives, combining a rigid aromatic core with a bulky, flexible side group, is highly conducive to the formation of liquid crystalline phases (mesophases). Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. nih.gov

Schiff bases derived from anilines are a well-studied class of liquid crystals. kashanu.ac.ir For example, the reaction of this compound with a suitable benzaldehyde (B42025) derivative would produce a molecule with the necessary anisotropy to form nematic or smectic liquid crystal phases. The neopentyloxy group would act as a flexible tail, influencing the melting point and the temperature range over which the liquid crystal phase is stable. Such materials are central to display technologies and are being explored for use in sensors and smart windows. nih.gov

In the realm of organic electronics, polymers derived from this compound are potential candidates for use as semiconducting materials. Polyaniline is an intrinsically conducting polymer, and its conductivity can be tuned through substitution. researchgate.net The electron-donating nature of the neopentyloxy group would modulate the electronic energy levels (HOMO/LUMO) of the polymer, affecting its charge transport properties. Furthermore, the enhanced solubility imparted by this group could facilitate the fabrication of thin, uniform films required for devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Table 3: Functional Material Applications for this compound Derivatives

| Application Area | Material Type | Role of this compound Moiety |

| Liquid Crystals | Schiff Bases (Azomethines) | Provides a rigid core (aniline) and a flexible, bulky tail (neopentyloxy) essential for forming mesophases. kashanu.ac.ir |

| Organic Electronics | Substituted Polyanilines, Poly(azomethine)s | Modulates electronic properties through the electron-donating ether group and improves film morphology via enhanced solubility. researchgate.net |

| Sensors | Functionalized Polymers | The polymer backbone can provide a conductive pathway, while the neopentyloxy group can help create specific binding pockets or surface properties for analyte detection. |

Photonic and Electronic Material Development (e.g., studies related to nonlinear optical properties)

Aniline (B41778) derivatives are recognized for their potential in photonic and electronic materials, particularly for applications involving nonlinear optical (NLO) properties. sci-hub.se NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies or phases. This is the basis for technologies like frequency doubling and optical switching.

Theoretical studies on aniline oligomers have shown that their NLO response, quantified by hyperpolarizabilities (β and γ), is highly dependent on the molecular structure. researchgate.net Key findings from these studies, which can be extrapolated to this compound derivatives, include:

Electron-Donating Groups: The presence of strong electron-donating groups significantly enhances NLO properties. The neopentyloxy group, being an electron-donating substituent, is expected to increase the hyperpolarizability of aniline-based molecules. researchgate.net

Oligomer Length: Increasing the length of the conjugated system (i.e., using oligomers or polymers instead of monomers) generally leads to a substantial increase in the NLO response. researchgate.net

Studies on halogenated aniline oligomers functionalized with electron-donating groups like dimethylamine (B145610) and t-butoxy (which is structurally similar to neopentyloxy) have predicted high hyperpolarizability values, suggesting they are promising candidates for NLO applications. researchgate.net A molecule based on this compound would combine the electron-donating nature of the ether with the conjugation of the aniline system, making it a strong candidate for a second-order or third-order NLO material.

Table 4: Theoretical NLO Properties of Substituted Aniline Oligomers (Analogous Systems)

| Oligomer (Trimer) Base Structure | Substituent | Static First Hyperpolarizability (β) (a.u.) |

| Pernigraniline | H | 1292 |

| Pernigraniline | F (Halogen) | 1658 |

| Pernigraniline | Dimethylamine (Donor) | 13425 |

| Leucoemeraldine | H | 13 |

| Leucoemeraldine | F (Halogen) | 16 |

| Leucoemeraldine | Dimethylamine (Donor) | 132 |

Data sourced by analogy from theoretical studies on aniline trimers to illustrate the significant impact of electron-donating substituents on NLO properties. researchgate.net The results show that donor groups cause a dramatic increase in hyperpolarizability, highlighting the potential of neopentyloxy-substituted systems.

These findings underscore the potential for developing novel photonic materials from this compound for use in optical communications, data processing, and other laser-based technologies. utexas.eduresearchgate.net

Contribution of 4 Neopentyloxy Aniline in Medicinal Chemistry Research

Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

In the development of new drugs, 4-(neopentyloxy)aniline functions as a crucial key intermediate—a precursor molecule that is sequentially modified to produce the final active pharmaceutical ingredient (API). Its primary amine group and the substituted phenyl ring provide reactive sites for a range of chemical transformations necessary for building more complex molecular architectures.

A notable application is in the synthesis of novel antibacterial agents. Researchers have utilized this compound as a starting reagent in the diazotization and subsequent coupling with various phenolic compounds to create a series of azo-compounds. mdpi.com These synthesized derivatives have demonstrated significant antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Listeria monocytogenes, identifying them as potential new APIs for combating bacterial infections. mdpi.com The synthesis of these potential APIs hinges on the initial reactivity of the aniline (B41778) moiety in this compound, highlighting its essential role as a foundational intermediate in the synthetic pathway. mdpi.com Aniline derivatives are also foundational in the synthesis of other APIs, such as fentanyl analogues, where the core aniline structure is a key component of the final molecule. diva-portal.org

Chemical Synthesis of Enzyme Inhibitor Scaffolds

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various functional groups are appended to create a library of related compounds. This compound serves as an important scaffold in the generation of potential enzyme inhibitors. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, a common strategy for treating a wide range of diseases, including cancer and inflammatory conditions. google.comchimia.ch

Aniline derivatives are particularly prevalent as scaffolds for tyrosine kinase inhibitors, a major class of anti-cancer drugs. nih.gov For example, the 4-anilinoquinoline structure is a well-established scaffold for inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases. nih.gov The synthesis of these complex inhibitors often involves the coupling of an aniline derivative with a heterocyclic system.

Rational Design and Synthesis of Chemically Diverse Bioactive Analogues for Target Modulation

Rational drug design involves the iterative process of designing, synthesizing, and testing new molecules based on a known biological target's structure and function. nih.gov this compound is an excellent starting point for creating chemically diverse analogues to probe structure-activity relationships (SAR)—the relationship between a molecule's 2D/3D structure and its biological effect.

A clear example of this is the synthesis of a library of azo-compounds designed as antibacterial agents. mdpi.com In this research, this compound was used as the constant building block, while the phenolic coupling partner was varied to create a series of analogues. For instance, it was reacted with 2,6-dimethylphenol (B121312) to produce one analogue and with resorcinol (B1680541) to produce another. mdpi.com The resulting compounds were then tested for their antibacterial efficacy. This approach allows researchers to understand how modifying a specific part of the molecule affects its biological activity, providing critical information for designing more potent and selective compounds. mdpi.commdpi.com

The data below, derived from such a study, illustrates the generation of diverse analogues from a common precursor.

| Starting Reagent 1 | Starting Reagent 2 | Synthesized Analogue |

| This compound | 2,6-Dimethylphenol | 2,6-Dimethyl-4-((4-(neopentyloxy)phenyl)diazenyl)phenol |

| This compound | Resorcinol | 4-((4-(Neopentyloxy)phenyl)diazenyl)benzene-1,3-diol |

Table based on synthetic analogues reported in a study on new antibacterial azo-compounds. mdpi.com

This systematic modification is a hallmark of rational design, enabling the fine-tuning of a molecule's properties to optimize its interaction with a biological target.

Ligand Design and Synthesis for Specific Biological Targets (focused on structural and synthetic aspects)

A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. nih.gov In drug discovery, ligands are designed to bind with high affinity and selectivity to specific targets like receptors or enzymes. The structural characteristics of this compound make it an attractive starting point for ligand design.

Structural Aspects:

Aniline Moiety : The primary amine (-NH2) is a versatile functional group. It can act as a hydrogen bond donor, a crucial interaction for anchoring a ligand within a protein's binding site. It also serves as a key nucleophilic handle for synthetic elaboration, allowing for the easy attachment of diverse chemical functionalities through reactions like acylation or reductive amination. diva-portal.orgnih.gov

Neopentyloxy Group : This group confers important properties. Its significant steric bulk can be used to probe and fill hydrophobic pockets within a target protein, often leading to increased binding affinity and selectivity over less bulky analogues. mdpi.com The neopentyl group's tertiary carbon structure also enhances the compound's stability.

Synthetic Aspects: The synthesis of targeted ligands from this compound takes advantage of well-established chemical reactions. A prime example is its use in synthesizing azo-compound ligands. mdpi.com The process begins with the diazotization of the aniline group using nitrous acid to form a highly reactive diazonium salt. This intermediate is then immediately reacted with an electron-rich aromatic compound, such as a phenol, in an electrophilic aromatic substitution reaction (azo coupling). This synthetic route is efficient and allows for the creation of a diverse set of brightly colored azo ligands, which were subsequently evaluated for their ability to bind to and inhibit bacterial growth, demonstrating their function as ligands for bacterial targets. mdpi.com

Emerging Research Frontiers and Future Perspectives

Development of Green Chemistry Approaches for 4-(Neopentyloxy)aniline Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the synthesis and derivatization of this compound, aiming to create more environmentally friendly and efficient processes. imist.mamostwiedzy.pl

Eco-Friendly Synthesis: Traditional synthetic routes for anilines often involve harsh reagents and generate significant waste. imist.ma Green approaches focus on the use of less hazardous solvents, such as water or ethanol, and the development of catalyst systems that are more benign. imist.maijiras.com For instance, research is exploring the use of solid acid catalysts or enzymatic processes to replace conventional methods. These alternative methods aim to reduce reaction times, lower energy consumption, and minimize the formation of toxic byproducts. imist.ma

Sustainable Derivatization: The derivatization of this compound is crucial for creating new materials and bioactive molecules. mostwiedzy.pl Green derivatization strategies focus on atom economy, which seeks to incorporate the maximum number of atoms from the reactants into the final product, thereby reducing waste. imist.ma Techniques such as in-situ derivatization, where the derivatization reaction occurs directly within the analytical sample preparation, are being explored to simplify procedures and reduce solvent use. researchgate.net The use of greener reagents and solvents is a key aspect of this approach. mostwiedzy.pl

A comparative look at traditional versus green approaches reveals the potential benefits:

| Feature | Traditional Synthesis/Derivatization | Green Chemistry Approach |

| Solvents | Often uses toxic and volatile organic solvents like benzene (B151609). imist.ma | Prefers water, ethanol, or solvent-free conditions. imist.maijiras.com |

| Catalysts | May use stoichiometric amounts of hazardous reagents. | Employs catalytic amounts of reusable and non-toxic catalysts. |

| Waste | Generates significant amounts of byproducts and waste. | Aims for high atom economy and minimal waste generation. imist.ma |

| Energy | Can require high temperatures and long reaction times. | Utilizes methods like microwave or ultrasound to reduce energy consumption. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

To meet the potential industrial demand for this compound and its derivatives, researchers are turning to flow chemistry and automated synthesis for scalable and efficient production. syrris.commit.edu

Automated Synthesis Platforms: The integration of automated systems with flow chemistry platforms is a key step towards fully autonomous and high-throughput synthesis. syrris.comrsc.org These automated systems can control reagent delivery, reaction conditions, and in-line analysis, allowing for the rapid optimization of reaction parameters and the efficient production of libraries of this compound derivatives. syrris.commit.edu This approach is particularly valuable for exploring the structure-activity relationships of new compounds in drug discovery and materials science. syrris.com

The combination of flow chemistry and automation offers a powerful tool for the scalable and on-demand production of this compound, paving the way for its broader application. mit.edu

Advanced Characterization Techniques for Complex Multi-component Systems and Nanomaterials

As this compound finds use in more complex systems and nanomaterials, advanced characterization techniques are essential to understand their structure, properties, and behavior. researchgate.netmdpi.comnih.gov

Analyzing Complex Systems: In multi-component systems, such as polymer blends or biological matrices, identifying and quantifying this compound and its derivatives can be challenging. Techniques like hyphenated chromatography-mass spectrometry (e.g., GC-MS) are crucial for separating and identifying individual components with high sensitivity and specificity. nih.gov Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, provide detailed information about the molecular structure and interactions within these complex mixtures. nih.govnih.gov

Characterizing Nanomaterials: When incorporated into nanomaterials, the properties of this compound can be significantly altered. mdpi.com A suite of advanced techniques is employed to characterize these nanomaterials:

| Characterization Technique | Information Provided |

| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the internal structure and morphology of nanoparticles. researchgate.netmdpi.com |

| Scanning Electron Microscopy (SEM) | Offers topological information and the surface features of nanomaterials. researchgate.netmdpi.com |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical states of the surface of the material. researchgate.netmdpi.com |

| Dynamic Light Scattering (DLS) | Measures the size distribution of nanoparticles in a suspension. researchgate.net |

| X-ray Diffraction (XRD) | Investigates the crystalline structure of the nanomaterials. researchgate.net |

These advanced characterization tools are indispensable for establishing structure-property relationships and ensuring the quality and performance of this compound-based materials.

Cross-Disciplinary Research Initiatives and Collaborative Opportunities in Chemical Biology and Materials Science

The unique properties of this compound make it a valuable compound for cross-disciplinary research, fostering collaborations between chemical biology and materials science.

Chemical Biology: In chemical biology, aniline (B41778) derivatives are used as building blocks for creating probes to study biological systems. arizona.edu The neopentyloxy group can influence the compound's interaction with biological targets. There is potential for developing derivatives of this compound as selective binders for proteins or other biomolecules, which could be used in diagnostics or as therapeutic agents. ontosight.ai

Materials Science: In materials science, the amine group of this compound allows it to be incorporated into polymers and other materials. Its derivatives have been investigated for their thermal stability and optical properties, making them suitable for applications such as liquid crystals and azo dyes. The steric bulk of the neopentyloxy group can be leveraged to control the packing and properties of these materials. There are opportunities to explore the use of this compound in the development of novel functional materials with tailored electronic or optical properties. smolecule.com

The intersection of these fields presents exciting opportunities for innovation. For example, the development of biocompatible nanomaterials incorporating this compound could lead to new drug delivery systems or advanced imaging agents. Collaborative research initiatives are key to unlocking the full potential of this versatile compound.

Q & A

Q. What experimental designs minimize byproduct formation during functionalization of this compound?

- Answer : Design of Experiments (DoE) approaches optimize variables like stoichiometry, solvent, and catalyst. For example, in Buchwald-Hartwig aminations, using Xantphos as a ligand reduces diarylation byproducts. Reaction monitoring via LC-MS at intermediate timepoints helps identify critical control points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.